Guanidine, N,N'-dibutyl-
CAS No.: 34331-58-3
Cat. No.: VC1922626
Molecular Formula: C9H21N3
Molecular Weight: 171.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34331-58-3 |
---|---|
Molecular Formula | C9H21N3 |
Molecular Weight | 171.28 g/mol |
IUPAC Name | 1,2-dibutylguanidine |
Standard InChI | InChI=1S/C9H21N3/c1-3-5-7-11-9(10)12-8-6-4-2/h3-8H2,1-2H3,(H3,10,11,12) |
Standard InChI Key | HXEJAEDEMWCUTP-UHFFFAOYSA-N |
SMILES | CCCCNC(=NCCCC)N |
Canonical SMILES | CCCCNC(=NCCCC)N |
Introduction
Fundamental Properties and Structural Characteristics
Guanidine, N,N'-dibutyl- (also known as 1,2-dibutylguanidine) is a derivative of guanidine characterized by the substitution of two butyl groups at the nitrogen positions. This disubstituted guanidine belongs to a class of compounds widely recognized for their strong basicity and hydrogen-bonding capabilities. The compound exhibits distinctive chemical and physical properties that make it valuable for various applications.
Chemical Identity and Physical Properties
The compound is defined by specific identifiers and physical characteristics that distinguish it from other guanidine derivatives, as outlined in Table 1.
Table 1: Chemical Identity and Physical Properties of Guanidine, N,N'-dibutyl-
Property | Value |
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IUPAC Name | 1,2-dibutylguanidine |
CAS Registry Numbers | 34331-58-3, 57028-96-3, 31961-54-3 |
Molecular Formula | C₉H₂₁N₃ |
Molecular Weight | 171.28 g/mol |
InChI | InChI=1S/C9H21N3/c1-3-5-7-11-9(10)12-8-6-4-2/h3-8H2,1-2H3,(H3,10,11,12) |
InChI Key | HXEJAEDEMWCUTP-UHFFFAOYSA-N |
SMILES | CCCCNC(=NCCCC)N |
Related Salt Forms | Hydrochloride (CAS: 57029-18-2), Phosphate (CAS: 89697-78-9) |
Structural Features
Guanidine, N,N'-dibutyl- features a central guanidine core with two butyl chains attached to nitrogen atoms. The structure contains a characteristic C=N bond and multiple nitrogen atoms capable of forming hydrogen bonds, contributing to its chemical reactivity and physical properties. The butyl substituents confer increased lipophilicity compared to unsubstituted guanidine, influencing its solubility profile and interactions with biological systems .
Synthetic Methodologies
Several synthetic approaches have been developed for the preparation of N,N'-dibutylguanidine, reflecting its importance in chemical research and applications.
Conventional Synthetic Routes
Traditional synthesis of N,N'-disubstituted guanidines, including N,N'-dibutylguanidine, typically involves the reaction of primary amines with guanylating agents. Among the common synthetic routes is the reaction of butylamine with bis(tert-butoxycarbonyl)thiopseudourea in tetrahydrofuran (THF) under ambient conditions, followed by deprotection .
Modern Synthetic Approaches
Recent advances in synthetic methodology have introduced more efficient approaches to N,N'-disubstituted guanidines. Notably, the repurposing of common amide coupling reagents has emerged as an effective strategy for guanidine synthesis. Studies have demonstrated that guanidinium-type reagents such as HATU, HCTU, and HBTU can serve as tetramethylguanidine donors in reactions with nucleophilic substrates . The efficiency of these reactions depends on several factors:
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Choice of coupling reagent (HATU > HCTU > HBTU in terms of reaction rate)
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Solvent selection (DMF versus acetonitrile)
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Presence of base catalysts (triethylamine significantly enhances yield)
The reaction proceeds more efficiently with HATU and HCTU compared to HBTU, suggesting that electronic factors play a crucial role in the guanylation process . The use of triethylamine as a base catalyst is particularly important, as even catalytic amounts significantly improve yields, possibly by activating the nucleophile.
Optimization Parameters
The synthesis of N,N'-dibutylguanidine can be optimized through careful control of reaction parameters. Key considerations include:
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Solvent polarity: Aprotic solvents like DMF stabilize transition states
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Water content: Anhydrous conditions prevent proton transfer side reactions
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Stoichiometry: Excess guanylating agent minimizes side products
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Purification: Column chromatography or recrystallization removes unreacted amines
Chemical Reactivity and Reaction Profiles
Guanidine, N,N'-dibutyl- demonstrates diverse reactivity patterns characteristic of guanidine derivatives, influenced by its strong basicity and nucleophilicity.
Basic Reaction Types
The compound participates in various chemical transformations, including:
Oxidation Reactions
N,N'-dibutylguanidine undergoes oxidation with appropriate oxidizing agents such as hydrogen peroxide to form corresponding oxidized products. The butyl substituents can influence the reactivity and selectivity of these oxidation processes.
Substitution Reactions
N,N'-dibutylguanidine participates in substitution reactions where functional groups can be introduced or modified. The presence of the butyl chains affects the steric environment, potentially influencing the regioselectivity of these transformations.
Catalytic Activity
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Solvent polarity: Use of aprotic solvents like DMF to stabilize transition states
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Water content: Maintenance of anhydrous conditions to prevent side reactions
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Steric factors: The butyl chains may introduce steric hindrance that affects catalytic efficiency
Biological Activities and Pharmacological Properties
Guanidine, N,N'-dibutyl- exhibits biological activities that make it relevant for various biomedical applications and pharmaceutical research.
Interactions with Biological Targets
The compound has been investigated for its interactions with various biological targets, including:
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Enhancement of acetylcholine release at neuromuscular junctions
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Potential kinase inhibition, modulating cellular signaling pathways
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DNA minor groove binding capabilities
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Interactions with various proteins and enzymes including aldehyde dehydrogenase and ribonuclease pancreatic
These interactions suggest potential applications in modulating cellular signaling pathways and affecting biological processes relevant to disease states.
Structure-Activity Relationships
The biological activity of N,N'-dibutylguanidine is influenced by its structural features, particularly the presence of the butyl substituents. These alkyl chains confer:
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Increased lipophilicity, affecting membrane permeability
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Modified hydrogen bonding capabilities compared to unsubstituted guanidine
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Altered steric environment that influences interactions with biological targets
Studies of related guanidine derivatives provide insights into the structure-activity relationships that may be applicable to N,N'-dibutylguanidine. For instance, research on N,N'-diphenylguanidine has shown effects on reproductive performance in animal studies, with a NOAEL (No Observed Adverse Effect Level) of 15 mg/kg bw/day for parental toxicity and a developmental NOEL of 15 mg/kg bw/day .
Analytical Characterization and Identification
Reliable analytical methods are essential for the identification and characterization of N,N'-dibutylguanidine in various contexts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable structural information about N,N'-dibutylguanidine:
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¹H NMR: Characteristic signals for the butyl chain protons appear at δ 0.8–1.6 ppm, while guanidine protons typically show signals at δ 7.8–8.2 ppm
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¹³C NMR: The guanidine carbon typically appears at around 160 ppm, while the butyl carbons show signals in the upfield region
Infrared Spectroscopy
FT-IR spectroscopy reveals characteristic vibrations:
Chromatographic Methods
High-performance liquid chromatography (HPLC) using a C18 column with acetonitrile/water (70:30) mobile phase provides an effective means to assess the purity of N,N'-dibutylguanidine, with expected purity levels exceeding 95% for high-quality samples .
Computational Studies and Theoretical Analysis
Computational approaches offer valuable insights into the properties and reactivity of N,N'-dibutylguanidine.
Density Functional Theory Studies
Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level can model frontier molecular orbitals (FMOs) to predict the reactivity of N,N'-dibutylguanidine in various reactions, including cycloadditions. These computational studies reveal:
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HOMO-LUMO energy gaps that influence reactivity
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Electronic distribution patterns that affect site-selectivity in reactions
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Transition state energetics that determine reaction pathways
Structure-Property Relationships
Computational studies also illuminate the relationship between structure and properties:
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The butyl substituents induce steric effects that reduce accessibility of the guanidine lone pair, potentially lowering basicity (estimated pKa ~12.5) compared to unsubstituted guanidine (pKa ~13.6)
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Electronic effects of alkyl groups donate electron density via induction, slightly enhancing proton affinity
Applications in Chemical Research and Industry
N,N'-dibutylguanidine finds applications across multiple domains of chemical research and industrial processes.
Synthetic Applications
The compound serves as a building block in the synthesis of more complex molecules, particularly those requiring the incorporation of a guanidine moiety. Its reactivity allows for further functionalization and incorporation into larger molecular frameworks.
Catalytic Applications
The strong basicity of N,N'-dibutylguanidine makes it potentially useful as a catalyst in various organic transformations, including aldol reactions and other processes requiring base catalysis .
Materials Science Applications
In materials science, N,N'-dibutylguanidine and related compounds are used in the production of polymers and resins. The guanidine functional group can participate in various polymerization processes and contribute to the properties of the resulting materials.
Comparative Analysis with Related Compounds
Understanding how N,N'-dibutylguanidine compares with related compounds provides valuable context for its properties and applications.
Comparison with Other N,N'-Disubstituted Guanidines
N,N'-dibutylguanidine shares structural features with other N,N'-disubstituted guanidines, such as N,N'-dimethylguanidine and N,N'-diethylguanidine. The differences in alkyl chain length influence properties such as:
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Lipophilicity: Longer alkyl chains in N,N'-dibutylguanidine increase lipophilicity compared to shorter-chain analogues
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Solubility: The butyl chains affect solubility profiles in various solvents
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Steric factors: The longer chains create a more hindered environment around the guanidine center
Comparison with N,N'-Diphenylguanidine
N,N'-diphenylguanidine (DPG) represents a structurally related compound with aromatic substituents instead of aliphatic chains. Extensive research on DPG provides potential insights into the properties of N,N'-dibutylguanidine:
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DPG has been studied for reproductive toxicity, with defined NOAELs in animal studies
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DPG has applications in rubber manufacturing, particularly for tires
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Environmental assessments of DPG have been conducted, finding limited environmental concerns
Future Research Directions
Research on N,N'-dibutylguanidine continues to evolve, with several promising directions for future investigation.
Synthetic Methodology Development
Continued refinement of synthetic methods for N,N'-dibutylguanidine, focusing on:
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Greener synthesis approaches with reduced environmental impact
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Catalytic methods for more efficient preparation
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Stereoselective synthesis for applications requiring stereochemical control
Expanded Applications Research
Exploration of new applications, including:
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Investigation of catalytic applications in asymmetric synthesis
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Further evaluation of biological activities and therapeutic potential
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Development of new materials incorporating the guanidine functionality
Computational Exploration
Advanced computational studies to predict:
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Reactivity patterns in complex reaction environments
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Interactions with biological targets for drug design
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Properties of materials incorporating N,N'-dibutylguanidine moieties
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